N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
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Overview
Description
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-acetylsulfamoyl)phenyl)-5-phenyl-oxazole-2-carboxamide
- N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
Uniqueness
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-12(23)22-29(25,26)16-9-5-14(6-10-16)21-18(24)19-20-11-17(28-19)13-3-7-15(27-2)8-4-13/h3-11H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKBMNROCMUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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